molecular formula C7H3BrF3N3 B2892594 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1780827-96-4

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B2892594
CAS No.: 1780827-96-4
M. Wt: 266.021
InChI Key: NIPKJLIEDMZQKJ-UHFFFAOYSA-N
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Description

“3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the CAS Number: 1166819-53-9 . It has a molecular weight of 266.02 . The IUPAC name for this compound is 6-bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H . The InChI key is SYYNJBWDDYHXEY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . It has also been used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines, including variants similar to 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, has been achieved through oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions. These compounds have been characterized by NMR, FTIR, MS, and X-ray diffraction, showcasing their structural complexity and potential as scaffolds for further chemical synthesis (El-Kurdi et al., 2021).

Chemical Properties and Reactions

  • Research on triazolopyridines has detailed their ring-opening reactions, providing insights into their chemical reactivity and the generality of these processes. Such studies pave the way for novel synthetic applications and functionalization strategies for compounds like this compound (Jones et al., 1985).

Applications in Material Science

  • Certain derivatives of triazolopyridines have been identified for selective extraction applications, demonstrating significant efficiency and selectivity in separating americium (III) over europium (III), highlighting their potential use in waste management and recycling processes (Kolarik et al., 1999).

Potential Biological Activity

  • A novel series of triazolopyridines containing the trifluoromethyl moiety has been synthesized, exhibiting weak antifungal activity. This suggests a potential for further exploration in developing new antifungal agents or other biological applications (Yang et al., 2015).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-13-12-5-2-1-4(3-14(5)6)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPKJLIEDMZQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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